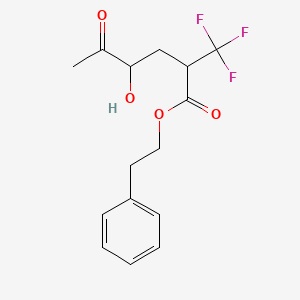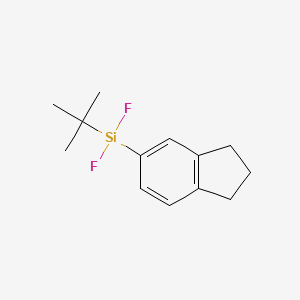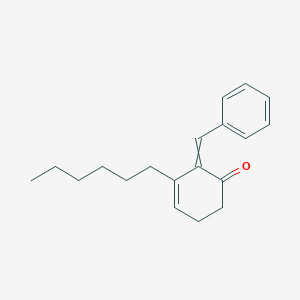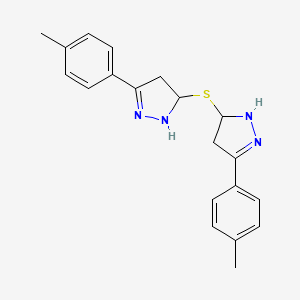![molecular formula C26H28 B12601619 2-[4,4-Bis(4-methylphenyl)-3-butenyl]-p-xylene CAS No. 649556-32-1](/img/structure/B12601619.png)
2-[4,4-Bis(4-methylphenyl)-3-butenyl]-p-xylene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4,4-Bis(4-methylphenyl)-3-butenyl]-p-xylene is an organic compound characterized by its unique structure, which includes two 4-methylphenyl groups attached to a butenyl chain and a p-xylene core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4,4-Bis(4-methylphenyl)-3-butenyl]-p-xylene typically involves the reaction of 4-methylbenzyl chloride with a suitable butenyl precursor under controlled conditions. The reaction is often catalyzed by a Lewis acid such as aluminum chloride (AlCl3) to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to maximize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput. The scalability of the synthesis process is crucial for meeting industrial demands.
化学反応の分析
Types of Reactions
2-[4,4-Bis(4-methylphenyl)-3-butenyl]-p-xylene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohol derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives, nitro compounds.
科学的研究の応用
2-[4,4-Bis(4-methylphenyl)-3-butenyl]-p-xylene has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules. It serves as a precursor in the synthesis of polymers and advanced materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals, including dyes, pigments, and additives for plastics and coatings.
作用機序
The mechanism of action of 2-[4,4-Bis(4-methylphenyl)-3-butenyl]-p-xylene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
4,4’-Dimethylbenzil: A structurally related compound with similar aromatic rings but different functional groups.
Bis(4-methylphenyl)ethanedione: Another related compound with a different central core structure.
Uniqueness
2-[4,4-Bis(4-methylphenyl)-3-butenyl]-p-xylene is unique due to its specific combination of aromatic rings and butenyl chain, which imparts distinct chemical and physical properties
特性
CAS番号 |
649556-32-1 |
|---|---|
分子式 |
C26H28 |
分子量 |
340.5 g/mol |
IUPAC名 |
2-[4,4-bis(4-methylphenyl)but-3-enyl]-1,4-dimethylbenzene |
InChI |
InChI=1S/C26H28/c1-19-9-14-23(15-10-19)26(24-16-11-20(2)12-17-24)7-5-6-25-18-21(3)8-13-22(25)4/h7-18H,5-6H2,1-4H3 |
InChIキー |
UUTFEEFDENHIKY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(=CCCC2=C(C=CC(=C2)C)C)C3=CC=C(C=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Ethoxy-6-[4-(trifluoromethyl)phenyl]pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12601540.png)
![[3-([1,1'-Biphenyl]-4-yl)azulen-1-yl](phenyl)methanone](/img/structure/B12601542.png)


![N-{5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}ethenesulfonamide](/img/structure/B12601555.png)

![1,4-Dimethoxy-2-[(2-methylprop-2-en-1-yl)sulfanyl]-5-(2-nitroethenyl)benzene](/img/structure/B12601566.png)

![6-[(3,4-dimethylphenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12601571.png)
![Ethanol, 2-[[5-(phenylmethoxy)-2-pyridinyl]amino]-](/img/structure/B12601578.png)
![6-(4-Fluorophenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B12601582.png)


